4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
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Overview
Description
4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4,5-dimethylthiophene-2-carboxamide with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of 4,5-dimethyl-2-[(4-methyl-3-aminobenzoyl)amino]-3-thiophenecarboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific proteins or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- Dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]terephthalate
- Dimethyl 5-[(4-methyl-3-nitrobenzoyl)amino]isophthalate
- Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Comparison: 4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene or isophthalate cores. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or biological activities.
Properties
IUPAC Name |
4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-7-4-5-10(6-11(7)18(21)22)14(20)17-15-12(13(16)19)8(2)9(3)23-15/h4-6H,1-3H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJGWPWESPUALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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